molecular formula C20H15F4N5O3 B2919639 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 942012-25-1

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2919639
CAS RN: 942012-25-1
M. Wt: 449.366
InChI Key: MXQKWQMBFYLNOS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a imidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic ring containing nitrogen atoms . It also contains fluorophenyl and trifluoromethylphenyl groups, which are aromatic rings containing fluorine atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is used. The presence of the fluorine atoms might make it somewhat reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of fluorine atoms could potentially affect its polarity, boiling point, melting point, and other properties .

Scientific Research Applications

Chemical Synthesis and Radiolabeling

This compound and related analogs have been synthesized for potential applications in medical imaging, particularly in positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which may include structurally related compounds, has been reported as selective ligands for the translocator protein (18 kDa). These ligands, designed with a fluorine atom in their structure, allow labeling with fluorine-18 for in vivo imaging using PET. The synthesis process involves a straightforward methodology, leading to compounds with high radiochemical purity and specific activity (Dollé et al., 2008).

Antibacterial Applications

Research has explored the antibacterial properties of compounds structurally similar to the given chemical, demonstrating promising activity against various bacterial strains. For example, novel lamotrigine analogs, incorporating fluorine substitutions, have shown interesting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019). Similarly, compounds synthesized from cyanuric chloride, including benzimidazole, benzoxazole, and benzothiazole derivatives, exhibited broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Padalkar et al., 2014).

Antimicrobial and Molluscicidal Activities

The antimicrobial and molluscicidal activities of new benzimidazole derivatives incorporating fluorine have been investigated, showing effectiveness against microbial pathogens and pests. This research underscores the potential of these compounds in developing new antimicrobial and pest control agents (Nofal et al., 2002).

Novel Antimicrobial Agents

Further studies on fluorine-containing heterocyclic compounds have led to the synthesis of novel agents with potential antibacterial properties. These studies focus on creating new molecules that could serve as effective treatments against resistant bacterial strains, demonstrating the chemical compound's relevance in the ongoing search for new antimicrobial drugs (Zhu, Huang, & Chi, 1989).

properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N5O3/c21-13-4-6-15(7-5-13)27-8-9-28-17(31)18(32)29(26-19(27)28)11-16(30)25-14-3-1-2-12(10-14)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKWQMBFYLNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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